molecular formula C10H9N3O4 B8585092 1,3-Dimethyl-5-nitroquinazoline-2,4(1H,3H)-dione

1,3-Dimethyl-5-nitroquinazoline-2,4(1H,3H)-dione

Cat. No. B8585092
M. Wt: 235.20 g/mol
InChI Key: ZNCXGHWYLIQNAT-UHFFFAOYSA-N
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Patent
US07951814B2

Procedure details

A solution of Step 1 intermediate (40 g, 193 mmol) in dry DMF (386 ml) was added anhydrous K2CO3 (133.51 g, 966 mmol) and the mixture was stirred at room temperature for 30 min. Methyl iodide (40 ml, 636 mmol) was added slowly with stirring and further stirred at room temperature for 24 h. The reaction mixture was diluted with water (1.5 lit) and the solid precipitated out was filtered, washed with water and dried to give 41 g of the product as yellow solid; 1H NMR (δ ppm, DMSO-d6, 300 MHz): 7.89 (t, J=8.4, 1H); 7.67 (d, J=8.7, 1H); 7.54 (d, J=7.8, 1H); 3.54 (s, 3H); 3.24 (s, 3H). MS (m/z): 236.20 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
133.51 g
Type
reactant
Reaction Step One
Name
Quantity
386 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[C:6](=O)[NH:7][C:8](=[O:14])[NH:9]2)([O-:3])=[O:2].[C:16]([O-:19])([O-])=O.[K+].[K+].[CH3:22]I>CN(C=O)C.O>[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[C:16](=[O:19])[N:7]([CH3:6])[C:8](=[O:14])[N:9]2[CH3:22])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(NC(NC2=CC=C1)=O)=O
Name
intermediate
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
133.51 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
386 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solid precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(N(C(N(C2=CC=C1)C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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